1-(2,5-Difluorophenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Difluorophenyl)guanidine is a chemical compound characterized by the presence of a guanidine group attached to a 2,5-difluorophenyl ring
Preparation Methods
The synthesis of 1-(2,5-Difluorophenyl)guanidine typically involves the reaction of 2,5-difluoroaniline with cyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal, to facilitate the formation of the guanidine group. Industrial production methods may involve the use of more efficient catalytic systems and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2,5-Difluorophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-Difluorophenyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2,5-Difluorophenyl)guanidine can be compared with other similar compounds, such as:
- 1-(2,4-Difluorophenyl)guanidine
- 1-(3,5-Difluorophenyl)guanidine
- 1-(2,6-Difluorophenyl)guanidine These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and potential applications. The presence and position of the fluorine atoms on the phenyl ring can significantly influence their properties and behavior.
Properties
Molecular Formula |
C7H7F2N3 |
---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
2-(2,5-difluorophenyl)guanidine |
InChI |
InChI=1S/C7H7F2N3/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3H,(H4,10,11,12) |
InChI Key |
JPLGRSAZYFAJTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N=C(N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.